molecular formula C14H11N3O3 B1328108 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082120-70-4

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1328108
CAS No.: 1082120-70-4
M. Wt: 269.25 g/mol
InChI Key: CGIAKDNWUZCZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves an oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for about 3 hours, followed by isolation of the product through extraction and purification using alumina .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective synthetic routes. These methods often focus on optimizing reaction conditions to increase yield and purity, employing green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has several scientific research applications:

Properties

IUPAC Name

3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)13-16-15-12-7-4-10(14(18)19)8-17(12)13/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIAKDNWUZCZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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